S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromophenylamine with a suitable thioamide under acidic conditions.
Introduction of the Ethanethioate Group: The ethanethioate group is introduced by reacting the thiazole derivative with an appropriate acylating agent, such as ethanoyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole core structure but lacks the ethanethioate group.
2-Amino-4-phenylthiazole: Similar thiazole structure but with different substituents on the phenyl ring.
Uniqueness
S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is unique due to the presence of both the thiazole ring and the ethanethioate group, which contribute to its distinct chemical reactivity and biological activity .
Biological Activity
S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a derivative of thiazole compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)thiazol-2-amine with various acylating agents. The resulting thiazole derivatives are characterized by their unique structural features, which contribute to their biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit promising antimicrobial properties. The following table summarizes the antimicrobial activity of selected derivatives:
Compound | Antimicrobial Activity | Comparison Standard | Activity Level |
---|---|---|---|
p1 | Effective against E. coli | Norfloxacin | Comparable |
p2 | Effective against S. aureus | Fluconazole | Comparable |
p3 | Moderate activity against C. albicans | Fluconazole | Lower |
p4 | Effective against P. aeruginosa | Norfloxacin | Comparable |
In vitro studies using the turbidimetric method revealed that compounds p2 and p3 showed significant antimicrobial effects, comparable to standard antibiotics such as norfloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The following findings were noted:
- Cell Viability Assays : The Sulforhodamine B (SRB) assay indicated that compound p2 exhibited the highest cytotoxicity with an IC50 value comparable to 5-fluorouracil, a standard chemotherapeutic agent .
- Mechanism of Action : Further investigations revealed that these compounds induce apoptosis in cancer cells, primarily through the inhibition of key signaling pathways associated with cell proliferation and survival .
- Molecular Docking Studies : Molecular docking analyses showed that the synthesized thiazole derivatives bind effectively to targets such as VEGFR-2, which is crucial for tumor angiogenesis. Compound p4 demonstrated a binding affinity similar to Sorafenib, underscoring its potential as an anticancer agent .
Case Studies
A notable study involved the synthesis and evaluation of a series of thiazole derivatives, including this compound. The study highlighted:
- In vivo Efficacy : In animal models, these derivatives showed significant tumor reduction compared to control groups.
- ADME Profile : The pharmacokinetic properties were assessed using computational models, indicating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for several derivatives .
Properties
IUPAC Name |
S-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJMDZYRDKFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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